molecular formula C13H20N2O2 B2535664 tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate CAS No. 1221342-71-7

tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate

Cat. No.: B2535664
CAS No.: 1221342-71-7
M. Wt: 236.315
InChI Key: BHYKHRWQSHLJSO-UHFFFAOYSA-N
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Description

tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate: is an organic compound with the molecular formula C13H20N2O2. It is a derivative of propanoic acid and contains a pyridine ring, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl bromoacetate with pyridin-2-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. Its pyridine ring and ester group make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound in biochemical assays to investigate the interactions between small molecules and biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and adhesives.

Comparison with Similar Compounds

  • tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate
  • tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate
  • tert-butyl 3-{[(pyridin-4-yl)methyl]amino}propanoate

Uniqueness: tert-butyl 3-{[(pyridin-2-yl)methyl]amino}propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The position of the pyridin-2-yl group can affect the compound’s binding affinity and selectivity towards different enzymes and receptors, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

tert-butyl 3-(pyridin-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)7-9-14-10-11-6-4-5-8-15-11/h4-6,8,14H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYKHRWQSHLJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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